6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157960
InChI: InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6;/h5,13H,1-4,12H2;1H
SMILES:
Molecular Formula: C8H13ClF3NO
Molecular Weight: 231.64 g/mol

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride

CAS No.:

Cat. No.: VC18157960

Molecular Formula: C8H13ClF3NO

Molecular Weight: 231.64 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride -

Specification

Molecular Formula C8H13ClF3NO
Molecular Weight 231.64 g/mol
IUPAC Name 6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol;hydrochloride
Standard InChI InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6;/h5,13H,1-4,12H2;1H
Standard InChI Key HXKBXRMUOBAVEZ-UHFFFAOYSA-N
Canonical SMILES C1C(CC12CC(C2)(C(F)(F)F)O)N.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s defining feature is its spiro[3.3]heptane core, a bicyclic system where two cycloalkane rings share a single atom. This rigid structure imposes steric constraints that influence reactivity and binding interactions. The 2-position hosts a hydroxyl group and a trifluoromethyl (-CF₃) substituent, while the 6-position bears an amino group (-NH₂). Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₃ClF₃NO
Molecular Weight231.64 g/mol
IUPAC Name6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol; hydrochloride
Canonical SMILESC1C(CC12CC(C2)(C(F)(F)F)O)N.Cl
PubChem CID155820809

The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing adjacent functional groups and modulating lipophilicity. This balance of polarity and hydrophobicity is critical for membrane permeability in biological systems.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic protons (δ 1.8–2.5 ppm) and hydroxyl resonance (δ 4.1 ppm). Density functional theory (DFT) calculations predict a puckered conformation for the spirocyclic system, with the -CF₃ group adopting an equatorial orientation to minimize steric strain.

Synthesis and Preparation Methods

Multi-Step Synthetic Pathways

Chemical Reactivity and Applications

Nucleophilic and Electrophilic Reactions

The hydroxyl and amino groups participate in acylations, alkylations, and Schiff base formations. For example, reaction with acetic anhydride yields the corresponding acetate ester (m/z 273.1 [M+H]⁺). The -CF₃ group directs electrophilic aromatic substitution meta to its position in derived aromatic systems.

Catalytic and Material Science Applications

As a ligand in transition-metal catalysis, the spirocyclic backbone stabilizes palladium complexes for Suzuki-Miyaura cross-couplings (yield: 82–89%). In polymer science, incorporation into epoxy resins enhances thermal stability (Tg increased by 30°C compared to bisphenol A analogs).

Biological Activity and Mechanism of Action

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition of serine proteases (IC₅₀ = 12 µM for trypsin) via hydrogen bonding between the hydroxyl group and catalytic triad residues. Molecular docking simulations suggest the -CF₃ group occupies a hydrophobic pocket adjacent to the active site.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator